tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
CAS No.:
Cat. No.: VC17702513
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O5 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | tert-butyl N-[[4-(3-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H26N2O5/c1-13(22)14-6-5-7-15(10-14)17(23)21-8-9-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3,(H,20,24) |
| Standard InChI Key | NZXSGFUYYVZWMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Introduction
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H26N2O5, and it has a molecular weight of approximately 362.42 g/mol . This compound features a tert-butyl group, a morpholine moiety, and an acetylbenzoyl group, contributing to its unique chemical properties and biological activities.
Synthesis and Purification
The synthesis of tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple chemical reactions, requiring precise control over conditions such as temperature, solvent choice, and catalysts to optimize yield and purity. The process often includes:
-
Reaction Setup: Involves manipulating functional groups to achieve the desired structure.
-
Monitoring: Thin-layer chromatography (TLC) is used to track reaction completion.
-
Purification: Final products are purified using column chromatography or recrystallization methods.
Potential Applications in Medicinal Chemistry
This compound is of interest in drug development due to its potential interactions with biological targets. Preliminary studies suggest it may interact with multiple biological systems, making it a candidate for further pharmacological evaluation in therapeutic contexts.
| Application Area | Potential Use |
|---|---|
| Drug Development | Targeting specific biological pathways |
| Therapeutic Contexts | Potential for treating various diseases |
Research Findings and Future Directions
Research into tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate focuses on understanding its biological activities and optimizing its efficacy. Studies involve characterizing its interactions with enzymes or receptors, which are crucial for understanding its pharmacodynamics and pharmacokinetics.
Future research directions may include:
-
Biological Activity Studies: Investigating its effects on various biological systems.
-
Structural Modifications: Enhancing its selectivity and efficacy through chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume